molecular formula C17H13BrN2O2S B2979804 N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide CAS No. 326004-31-3

N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide

Numéro de catalogue: B2979804
Numéro CAS: 326004-31-3
Poids moléculaire: 389.27
Clé InChI: PDCCPSUXLIMVBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a phenylacetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl and phenylacetamide groups. One common method involves the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative. Substitution reactions typically result in the replacement of the bromine atom with another functional group.

Applications De Recherche Scientifique

N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including its antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mécanisme D'action

The mechanism of action of N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • N-(4-(4-chlorophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide
  • N-(4-(4-fluorophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide
  • N-(4-(4-methylphenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide

Uniqueness

N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, molecular modeling, and biological significance of this compound, drawing on various research findings and case studies.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the preparation of key intermediates. The general procedure includes:

  • Synthesis of 4-(4-bromophenyl)thiazol-2-amine : This is achieved through a reaction between p-bromoacetophenone and thiourea, followed by purification.
  • Formation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide : Chloroacetyl chloride is reacted with the thiazolamine derivative to yield the desired chloroacetamide.
  • Coupling with substituted anilines : The chloroacetamide undergoes nucleophilic substitution with various substituted anilines to produce a series of derivatives.

The synthesized compounds were characterized using spectroscopic methods such as NMR and IR, confirming their molecular structures .

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against various bacterial and fungal strains. The results indicated that the compound exhibits promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
d1Staphylococcus aureus32 µg/mL
d2Escherichia coli64 µg/mL
d3Candida albicans16 µg/mL

The results suggest that compounds d1, d2, and d3 demonstrate significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans .

Anticancer Activity

In addition to its antimicrobial properties, the compound's anticancer activity was assessed using the MCF7 human breast adenocarcinoma cell line. The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited notable cytotoxic effects.

Compound Cell Line IC50 (µM)
d6MCF715.5
d7MCF720.0

These findings indicate that compounds d6 and d7 are particularly effective against breast cancer cells, suggesting their potential as therapeutic agents .

Molecular Docking Studies

Molecular docking studies were conducted to elucidate the binding interactions between the synthesized compounds and their target proteins. Using software such as Schrodinger v11.5, researchers analyzed the binding affinities and modes.

  • Key Findings :
    • Compounds demonstrated favorable binding interactions with active sites of target proteins.
    • The docking scores correlated well with the observed biological activities, supporting the hypothesis that structural modifications can enhance efficacy .

Case Studies

Several studies have highlighted the biological significance of similar thiazole derivatives:

  • Antimicrobial Screening : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential, revealing that halogenated phenyl rings significantly enhanced activity against Gram-positive bacteria .
  • Structure-Activity Relationship (SAR) : Research indicated that substituents on the phenyl ring influenced biological activity, with electron-withdrawing groups enhancing antimicrobial effects .

Propriétés

IUPAC Name

N-[4-(4-bromophenyl)-2-oxo-1,3-thiazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c18-14-8-6-13(7-9-14)15-11-23-17(22)20(15)19-16(21)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCCPSUXLIMVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=CSC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.